

P-gp inhibitor 16 CAS number and molecular weight

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In-Depth Technical Guide to P-gp Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **P-gp Inhibitor 16**, a compound identified for its potential in overcoming multidrug resistance in cancer cells. This document summarizes its physicochemical properties, details relevant experimental protocols, and explores its impact on cellular signaling pathways.

Core Compound Data

P-gp Inhibitor 16, also referred to as compound 14 in some literature, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance. Its primary role is to enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

Property	Value
Molecular Weight	589.68 g/mol
Molecular Formula	C35H35N5O4
CAS Number	Not publicly available

Mechanism of Action and Biological Activity



P-gp Inhibitor 16 functions by directly interacting with P-glycoprotein, thereby blocking its substrate binding and/or ATP hydrolysis, which is essential for the efflux of xenobiotics. By inhibiting P-gp, this compound effectively increases the intracellular concentration of coadministered anticancer drugs, such as Doxorubicin, leading to enhanced apoptosis and cytotoxic effects in resistant cancer cells.[1]

Experimental Protocols

Detailed methodologies for evaluating the efficacy and mechanism of P-gp inhibitors like **P-gp Inhibitor 16** are crucial for reproducible research. Below are standard experimental protocols commonly employed in the study of P-gp inhibition.

In Vitro P-gp Inhibition Assays

1. Rhodamine 123 Accumulation Assay:

This assay is widely used to screen for P-gp inhibitors. P-gp-overexpressing cells (e.g., MCF7/ADR) are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence and absence of the test inhibitor. A potent inhibitor will block the efflux of Rhodamine 123, leading to its accumulation within the cells, which can be quantified by flow cytometry or fluorescence microscopy.

2. Calcein-AM Efflux Assay:

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent, membrane-impermeable calcein. In P-gp-overexpressing cells, Calcein-AM is rapidly extruded, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to a significant increase in intracellular fluorescence, which can be measured to determine the inhibitory potency.

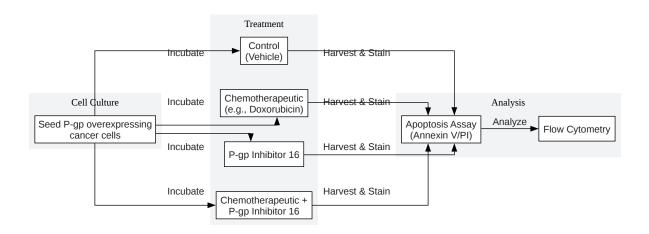
3. Apoptosis Assay via Annexin V Staining:

To assess the ability of a P-gp inhibitor to sensitize cancer cells to chemotherapeutic agents, an apoptosis assay is performed. Cancer cells are treated with a chemotherapeutic drug (e.g., Doxorubicin) alone or in combination with the P-gp inhibitor. Apoptosis is then quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. An increase in



the apoptotic cell population in the combination treatment group indicates successful chemosensitization.

Experimental Workflow for Chemosensitization Study



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Workflow for assessing the chemosensitizing effect of **P-gp Inhibitor 16**.

Impact on Signaling Pathways

The inhibition of P-glycoprotein can have downstream effects on various cellular signaling pathways, particularly those involved in cell survival and apoptosis. While specific studies on **P-gp Inhibitor 16** are limited, the general mechanisms of P-gp modulation suggest potential impacts on the following pathways:

1. PI3K/Akt Signaling Pathway:







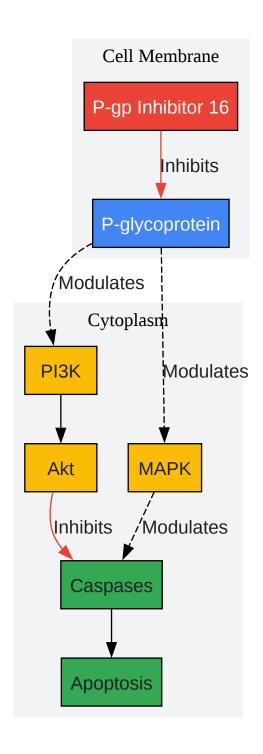
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Overexpression of P-gp has been linked to the activation of this pathway, contributing to drug resistance. Inhibition of P-gp may lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis in cancer cells.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell growth and differentiation. Some studies suggest a correlation between P-gp expression and the activation of certain MAPK pathway components. By inhibiting P-gp, it is plausible that the activity of pro-survival MAPK signaling could be attenuated.

Putative Signaling Cascade upon P-gp Inhibition





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Hypothesized signaling pathway modulation by P-gp Inhibitor 16.

Conclusion



P-gp Inhibitor 16 represents a promising molecule for overcoming multidrug resistance in cancer therapy. Its ability to block the P-gp efflux pump and enhance the efficacy of existing chemotherapeutic agents warrants further investigation. The experimental protocols and potential signaling pathway interactions outlined in this guide provide a framework for future research and development in this area. Further studies are needed to elucidate the precise mechanism of action and to establish a comprehensive safety and efficacy profile for this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
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